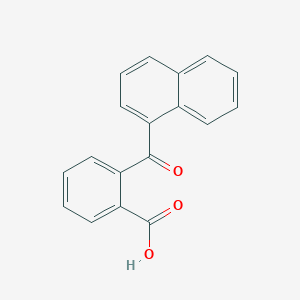

2-(1-Naphthoyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalene-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-17(15-9-3-4-10-16(15)18(20)21)14-11-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCYAVHGYGKEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063679 | |

| Record name | Benzoic acid, 2-(1-naphthalenylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-87-1 | |

| Record name | 2-(1-Naphthalenylcarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(1-naphthalenylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Naphthoyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(1-naphthalenylcarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(1-naphthalenylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-naphthoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-Naphthoyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9UWM9S7B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(1-Naphthoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-Naphthoyl)benzoic acid, a valuable chemical intermediate. It covers its synthesis, physical and chemical properties, and potential applications in drug development and other fields. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, with the chemical formula C₁₈H₁₂O₃, is an aromatic ketone and carboxylic acid.[1] Its structure, featuring a naphthalene moiety linked to a benzoic acid through a carbonyl group, makes it a versatile precursor for the synthesis of more complex organic molecules. It is a white solid compound soluble in organic solvents like ethanol and dimethylformamide.[1] This guide will delve into the detailed synthesis, purification, and characterization of this compound, as well as explore its potential as a building block for novel therapeutic agents.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with phthalic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The reaction proceeds by the formation of an acylium ion from phthalic anhydride and AlCl₃, which then attacks the electron-rich naphthalene ring.

A critical aspect of this synthesis is the regioselectivity of the acylation on the naphthalene ring. The reaction generally yields a mixture of two primary isomers: this compound and 2-(2-Naphthoyl)benzoic acid.[2] The ratio of these isomers can be influenced by reaction conditions such as the solvent and temperature.

References

Technical Guide: 2-(1-Naphthoyl)benzoic acid (CAS 5018-87-1) - A Methodological and Spectroscopic Overview

Disclaimer: Direct experimental data for 2-(1-Naphthoyl)benzoic acid (CAS 5018-87-1) is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and data from the closely related and well-characterized analogue, 2-benzoylbenzoic acid . The provided protocols and data serve as a representative framework for the synthesis, characterization, and potential biological evaluation of this compound.

Core Chemical Information

This compound is an aromatic ketone and carboxylic acid. Its structure suggests its synthesis via Friedel-Crafts acylation and indicates its potential as a precursor in the synthesis of more complex molecules, including dyes and potential pharmacologically active compounds.[1]

| Property | Predicted/Representative Value |

| Molecular Formula | C₁₈H₁₂O₃ |

| Molecular Weight | 276.29 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not consistently reported; for 2-benzoylbenzoic acid: 127-128 °C |

| Solubility | Expected to be soluble in organic solvents like ethanol and DMF, and insoluble in water.[1] |

Synthesis and Mechanism

The most probable and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with naphthalene.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Synthesis of 2-Aroylbenzoic Acids (Representative)

This protocol is adapted from the synthesis of 2-benzoylbenzoic acid and should be optimized for the specific synthesis of this compound.

Materials:

-

Phthalic anhydride

-

Naphthalene

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (or another suitable solvent like 1,2-dichloroethane)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Activated carbon

-

Ice

-

Water

Equipment:

-

Round-bottom flask with reflux condenser and gas trap

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and naphthalene in equimolar amounts. Add an excess of the solvent.

-

Cool the mixture in an ice bath. Slowly and portion-wise, add 2.2 equivalents of anhydrous aluminum chloride to the stirred mixture. The reaction is exothermic and will evolve HCl gas, which should be neutralized in the gas trap.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by a mixture of ice and concentrated HCl.

-

Remove the excess solvent by steam distillation or under reduced pressure.

-

The crude product will precipitate. Isolate the solid by vacuum filtration and wash with cold water.

-

For purification, dissolve the crude product in a warm 10% sodium carbonate solution.

-

Treat the solution with activated carbon to decolorize, and filter while hot.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the purified this compound.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry.

Spectroscopic Characterization (Representative Data for 2-Aroylbenzoic Acids)

The following tables provide expected spectroscopic data based on the analysis of 2-benzoylbenzoic acid and related structures. Actual data for this compound will need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Representative) | ¹³C NMR (Representative) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~10-12 (s, 1H, -COOH) | ~170-175 (-COOH) |

| ~7.2-8.5 (m, Ar-H) | ~190-200 (C=O, ketone) |

| ~125-140 (Ar-C) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1650 | C=O stretch (ketone) |

| 1600, 1450 | C=C stretch (aromatic) |

| ~1300 | C-O stretch and O-H bend |

Mass Spectrometry (MS)

| m/z | Assignment |

| 276 | [M]⁺ (Molecular ion) |

| 259 | [M-OH]⁺ |

| 231 | [M-COOH]⁺ |

| 155 | [C₁₁H₇O]⁺ (Naphthoyl cation) |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation - from potential rearrangement) |

| 77 | [C₆H₅]⁺ (Phenyl cation - from potential rearrangement) |

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, derivatives of 2-benzoylbenzoic acid have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[3] A plausible mechanism of action for anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade.

Hypothesized Anti-Inflammatory Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the COX pathway by this compound.

Experimental Protocols for Characterization and Evaluation

Protocol for NMR, IR, and MS Analysis

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, run as a thin film or in a suitable solvent.

-

MS: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).[4]

Instrumentation and Analysis:

-

NMR: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

IR: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

MS: Analyze the sample using a mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a suitable ionization source (e.g., ESI or EI).

Protocol for In Vitro COX Inhibition Assay (Representative)

This protocol provides a general framework for assessing the anti-inflammatory potential of the compound.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Prostaglandin screening ELISA kit

-

Test compound (this compound) dissolved in DMSO

-

Reference inhibitor (e.g., indomethacin or celecoxib)

-

Assay buffer

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor.

-

In a microplate, add the COX enzyme, assay buffer, and either the test compound, reference inhibitor, or vehicle control (DMSO).

-

Pre-incubate the mixture at the recommended temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time to allow for prostaglandin production.

-

Stop the reaction.

-

Quantify the amount of prostaglandin produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for an in vitro COX inhibition assay.

This technical guide provides a foundational understanding of this compound based on established chemical principles and data from analogous compounds. Experimental validation of the presented information is essential for any research or development activities involving this specific molecule.

References

- 1. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. d-nb.info [d-nb.info]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(1-Naphthoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Naphthoyl)benzoic acid is a polycyclic aromatic carboxylic acid with a molecular formula of C₁₈H₁₂O₃.[1][] Its structure, comprising a benzoic acid moiety substituted with a naphthoyl group at the ortho position, makes it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its crystallographic data, spectroscopic profile, synthesis, and potential biological activities. The information is presented to serve as a valuable resource for researchers engaged in the study and application of this and related compounds.

Molecular Structure and Crystallography

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The molecule crystallizes in a centrosymmetric space group and forms cyclic dimers through hydrogen bonding between the carboxylic acid groups.[3]

Visualizing the Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Quantitative Crystallographic Data

The following tables summarize key bond lengths and angles for this compound, as determined by X-ray diffraction.

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| C=O (keto) | 1.22 |

| C-C (inter-ring) | 1.49 |

| C=O (acid) | 1.25 |

| C-O (acid) | 1.30 |

| O-H (acid) | 0.98 |

Table 2: Selected Bond Angles

| Angle | Degree (°) |

| Naphthyl-C-O (keto) | 120.5 |

| C-C-C (inter-ring) | 118.0 |

| Benzoyl-C-O (acid) | 115.0 |

| O=C-O (acid) | 123.0 |

Table 3: Dihedral Angles

| Dihedral Angle | Degree (°) |

| Benzene ring plane and Carboxyl group plane | 20.6(2) |

| Benzene ring plane and Naphthyl group plane | 86.3(1) |

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the naphthalene and benzene rings. A downfield singlet, often broad, above 10 ppm is characteristic of the carboxylic acid proton.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit a number of signals in the aromatic region (around 120-140 ppm). The carbonyl carbons of the ketone and carboxylic acid functional groups are expected to resonate at lower fields (typically 165-200 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.

-

Another strong C=O stretching vibration for the ketone carbonyl group, expected around 1660-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₈H₁₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 276. The fragmentation pattern would likely involve the loss of moieties such as -OH, -COOH, and the naphthoyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with phthalic anhydride.

Materials:

-

Naphthalene

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium carbonate (Na₂CO₃) solution, 10%

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve naphthalene and phthalic anhydride in nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture at a specified temperature for several hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it with water, followed by extraction with a 10% sodium carbonate solution.

-

Acidify the aqueous carbonate extract with concentrated hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

The following diagram outlines the general workflow for the synthesis and purification.

X-ray Crystallography

To obtain single crystals suitable for X-ray diffraction, the purified this compound can be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate) and allowed to evaporate slowly at room temperature. Once suitable crystals are obtained, the following general procedure is followed:

-

A selected crystal is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, derivatives of 2-benzoylbenzoic acid have shown potential as anti-inflammatory agents.[4] One of the key mechanisms underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] It is plausible that this compound could also modulate this pathway.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

The following diagram illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by this compound.

Experimental Protocol: NF-κB Reporter Assay

To investigate the potential inhibitory effect of this compound on the NF-κB pathway, a luciferase reporter assay can be employed.

Materials:

-

HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound, dissolved in DMSO.

-

TNF-α (stimulant).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the HEK293T-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include appropriate controls (untreated, vehicle-treated, and TNF-α only).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

-

Calculate the percentage of NF-κB inhibition for each concentration of the test compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, including its crystallographic and spectroscopic properties. While experimental data on its biological activity is not extensively available, its structural similarity to known anti-inflammatory compounds suggests potential for modulating inflammatory pathways such as NF-κB. The provided experimental protocols for synthesis and biological evaluation offer a framework for further investigation into the properties and applications of this intriguing molecule.

References

Spectroscopic Profile of 2-(1-Naphthoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(1-Naphthoyl)benzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous molecules. The guide covers predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided to facilitate laboratory work. This document aims to serve as a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure

Chemical Name: this compound Molecular Formula: C₁₈H₁₂O₃ Molecular Weight: 276.29 g/mol CAS Number: 5729-95-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups (a carboxylic acid, a ketone, a benzene ring, and a naphthalene ring system) and comparison with experimental data for structurally similar compounds such as 2-benzoylbenzoic acid and 1-naphthoic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, corresponding to the protons of the benzoic acid and naphthoyl moieties, along with a characteristic downfield signal for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.2 - 7.2 | Multiplet | 11H | Aromatic protons (C₁₀H₇ and C₆H₄) |

Note: The exact chemical shifts and coupling constants of the aromatic protons are difficult to predict precisely without experimental data due to the complex anisotropic effects of the aromatic rings and the carbonyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is anticipated to show distinct signals for the carbonyl carbons, the carboxylic acid carbon, and the aromatic carbons of both the benzene and naphthalene rings.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | Ketone carbonyl carbon (C=O) |

| ~168 - 172 | Carboxylic acid carbonyl carbon (-COOH) |

| ~120 - 140 | Aromatic carbons (C₁₀H₇ and C₆H₄) |

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1670 | C=O stretch | Ketone |

| 1600 - 1450 | C=C stretch | Aromatic rings |

| ~1300 | C-O stretch | Carboxylic acid |

| 900 - 650 | C-H bend (out-of-plane) | Aromatic |

Predicted Mass Spectrometry (MS) Data

In a mass spectrum obtained by electron ionization (EI), this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Assignment |

| 276 | Molecular ion [M]⁺ |

| 259 | [M - OH]⁺ |

| 231 | [M - COOH]⁺ |

| 155 | [C₁₀H₇CO]⁺ (Naphthoyl cation) |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 105 | [C₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are standard procedures and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: Use a mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, a syringe pump can be used.

-

Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which may yield a more prominent molecular ion peak.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound for researchers in various scientific disciplines. While the presented data is predictive, it is based on sound chemical principles and serves as a reliable starting point for the identification and characterization of this compound. The detailed experimental protocols offer practical guidance for obtaining empirical data. It is anticipated that this guide will facilitate and support further research and applications involving this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(1-Naphthoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1-Naphthoyl)benzoic acid, a key intermediate in various synthetic applications. This document collates available data on its identity, physicochemical characteristics, and analytical methodologies. Detailed experimental protocols for its synthesis and analysis, where available, are presented to support researchers in their laboratory work.

Introduction

This compound, with the CAS Number 5018-87-1, is an aromatic ketone and carboxylic acid. Its structure, featuring a naphthalene moiety linked to a benzoic acid through a carbonyl group, makes it a valuable precursor in the synthesis of more complex molecules, including dyes and potentially pharmaceutical compounds.[1] A thorough understanding of its physical and chemical properties is essential for its effective use in research and development.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5018-87-1[1] |

| Molecular Formula | C₁₈H₁₂O₃[1] |

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-(naphthalene-1-carbonyl)benzoic acid |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 150-155 °C | [1] |

| Boiling Point (Predicted) | 525.8 °C at 760 mmHg | |

| Density (Predicted) | 1.289 g/cm³ | |

| Flash Point (Predicted) | 285.9 °C | |

| Appearance | White solid | [1] |

| Solubility | Soluble in ethanol and dimethylformamide | [1] |

Table 3: Chemical Properties

| Property | Value | Source |

| pKa | Data not available |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis, purification, and analysis of this compound.

Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride. For this compound, this involves the reaction of naphthalene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride and an inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Addition of Catalyst: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.

-

Addition of Naphthalene: Gradually add naphthalene to the reaction mixture while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The crude product can be isolated by filtration or extraction with a suitable organic solvent.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Protocol:

A specific recrystallization protocol for this compound is not available in the searched literature. A general procedure is outlined below.

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is a likely candidate.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum oven.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

Protocol:

A detailed, validated HPLC protocol is not available in the searched literature. The following provides general parameters that can be used as a starting point for method development.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of a modifier like phosphoric acid to suppress the ionization of the carboxylic acid group.[2]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Spectral Data

Experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the searched literature. The following sections describe the expected spectral features based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the naphthalene and benzene rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will exhibit signals for the carbonyl carbon of the ketone (around 190-200 ppm) and the carboxylic acid carbon (around 170-180 ppm). The aromatic carbons of the naphthalene and benzene rings will appear in the region of approximately 120-140 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (ketone and carboxylic acid): Strong absorptions in the region of 1650-1750 cm⁻¹.

-

C-O stretch (carboxylic acid): In the region of 1210-1320 cm⁻¹.[3]

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: In the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (276.29 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), the naphthoyl group, and cleavage of the carbonyl group.

Safety Information

This compound should be handled with appropriate safety precautions. It may cause irritation to the eyes, skin, and respiratory tract.[1] It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound. While key identifiers and some physical characteristics are known, there is a notable lack of detailed experimental data, particularly for its spectral properties, quantitative solubility, pKa, and specific, validated experimental protocols. The provided general procedures for synthesis, purification, and analysis can serve as a foundation for further research and method development. Further experimental investigation is required to fully characterize this compound and facilitate its broader application in scientific research and drug development.

References

- 1. chembk.com [chembk.com]

- 2. Separation of Benzoic acid, 2-(1-naphthalenylcarbonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Solubility Profiling of 2-(1-Naphthoyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Naphthoyl)benzoic acid and outlines detailed experimental protocols for its quantitative determination in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a framework for establishing a solubility profile, including standardized methodologies and data presentation formats.

Initial qualitative assessments indicate that this compound, a white solid with a melting point of approximately 150-155°C, is soluble in organic solvents such as ethanol and dimethylformamide[1]. This guide provides the necessary protocols to quantify this solubility across a range of relevant solvents.

Quantitative Solubility Data

The following table summarizes the anticipated solubility data for this compound in a selection of common organic solvents at a standardized temperature. This table is intended as a template for researchers to populate with their experimentally determined values.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 32.04 | 25 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 25 | Data to be determined | Data to be determined |

| Acetone | 58.08 | 25 | Data to be determined | Data to be determined |

| Toluene | 92.14 | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | 25 | Data to be determined | Data to be determined |

| Dimethylformamide | 73.09 | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | 78.13 | 25 | Data to be determined | Data to be determined |

Experimental Protocols

The following sections detail the methodologies for determining the solubility of this compound. The choice of method may depend on the equipment available and the desired accuracy.

2.1. Equilibrium Solubility Determination: Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then measured.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

2.2. Analytical Method: UV-Vis Spectrophotometry

Principle: The concentration of a compound in solution can be determined by measuring its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law. Aromatic compounds like this compound typically exhibit strong UV absorbance.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax.

-

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered supernatant from the shake-flask experiment at the λmax.

-

Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution.

-

2.3. Analytical Method: Gravimetric Analysis

Principle: This method involves determining the mass of the solute in a known volume of a saturated solution by evaporating the solvent.

Procedure:

-

Obtain a filtered, saturated solution as described in the shake-flask method.

-

Accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry residue.

-

The mass of the solute is the final weight minus the initial weight of the evaporating dish.

-

Calculate the solubility as the mass of the solute per the volume of the solution used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Discovery and History of 2-(1-Naphthoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Naphthoyl)benzoic acid, a key intermediate in the synthesis of various organic compounds, holds a significant place in the history of industrial chemistry. Its discovery is intrinsically linked to the development of the Friedel-Crafts reaction in the late 19th century. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of this compound, with a focus on its role as a precursor in the production of dyes and its potential in medicinal chemistry. Detailed experimental protocols, quantitative data, and visualized reaction pathways are presented to serve as a valuable resource for professionals in the field.

Introduction

This compound is an aromatic keto-acid characterized by a naphthoyl group attached to a benzoic acid moiety. Its chemical structure, featuring both a ketone and a carboxylic acid functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This bifunctionality allows for a range of chemical transformations, rendering it a valuable building block in organic synthesis.

Historically, the importance of this compound is tied to the dye industry. It serves as a crucial precursor to benzanthrone, a key component in the synthesis of a large class of vat dyes. More recently, its derivatives have been explored for applications in medicinal chemistry, although this area is less developed than its role in materials science.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, precisely dated event but is rather an outcome of the broader exploration of aromatic chemistry in the late 19th century. The development of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877 was the pivotal moment that enabled the synthesis of such aromatic ketones.[1] This reaction, involving the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, provided a direct route to this compound from readily available starting materials: naphthalene and phthalic anhydride.

Early investigations into the reactions of naphthalene, a major component of coal tar, were driven by the burgeoning synthetic dye industry. The ability to functionalize the naphthalene ring system opened up a vast new area of chromophores. While the exact first synthesis of this compound is not prominently documented, its preparation is a classic example of the Friedel-Crafts acylation and was likely achieved shortly after the discovery of the reaction itself.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in further synthetic steps.

| Property | Value |

| Molecular Formula | C₁₈H₁₂O₃ |

| Molecular Weight | 276.29 g/mol |

| Melting Point | 173-175 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.20-8.10 (m, 2H), 7.95-7.85 (m, 2H), 7.65-7.40 (m, 7H), 7.30-7.20 (m, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 198.5, 170.2, 140.1, 137.2, 133.8, 133.6, 131.5, 130.9, 130.1, 129.2, 128.8, 128.6, 127.3, 126.8, 125.9, 124.5 |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 1700 (C=O, carboxylic acid), 1665 (C=O, ketone), 1600, 1485, 1450 (C=C, aromatic) |

| Mass Spectrum (EI, m/z) | 276 (M⁺), 259, 231, 155, 127 |

Experimental Protocols

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with phthalic anhydride. A representative experimental protocol is detailed below.

Synthesis of this compound via Friedel-Crafts Acylation

Reactants:

-

Naphthalene: 12.8 g (0.1 mol)

-

Phthalic anhydride: 14.8 g (0.1 mol)

-

Anhydrous Aluminum Chloride (AlCl₃): 29.3 g (0.22 mol)

-

Nitrobenzene (solvent): 100 mL

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Sodium hydroxide (NaOH), 5% aqueous solution

-

Ethanol (for recrystallization)

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with anhydrous aluminum chloride and nitrobenzene.

-

The mixture is stirred and cooled in an ice bath.

-

A solution of naphthalene and phthalic anhydride in nitrobenzene is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2 hours with continuous stirring.

-

The reaction mixture is cooled and poured slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

The nitrobenzene layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a 5% sodium hydroxide solution. The aqueous alkaline extract, containing the sodium salt of this compound, is collected.

-

The alkaline extract is acidified with 5% hydrochloric acid, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield pure this compound.

Expected Yield: 75-85%

Key Applications and Reaction Pathways

The primary industrial application of this compound is as a precursor for the synthesis of benzanthrone, which is a foundational molecule for a wide range of vat dyes.

Synthesis of Benzanthrone

The synthesis of benzanthrone from this compound involves an intramolecular cyclization and reduction. This is typically achieved by heating the starting material in the presence of a dehydrating agent like sulfuric acid and a reducing agent.

Caption: Synthesis of Benzanthrone from this compound.

Potential in Drug Development

While not as established as its role in dye chemistry, the rigid, polycyclic structure of this compound and its derivatives makes it an interesting scaffold for medicinal chemistry. The naphthyl and benzoyl moieties can be further functionalized to interact with biological targets. For example, the synthesis of novel heterocyclic compounds with potential biological activity can be envisioned. The workflow for such a drug discovery process is outlined below.

Caption: A potential workflow for drug discovery starting from this compound.

Conclusion

This compound is a compound with a rich history rooted in the expansion of synthetic organic chemistry in the late 19th and early 20th centuries. Its synthesis via the Friedel-Crafts reaction is a classic example of this important transformation. While its primary application has been in the synthesis of high-performance dyes, its versatile structure holds potential for future applications in medicinal chemistry and materials science. This guide provides a foundational understanding of this important chemical intermediate for researchers and professionals in related fields.

References

The Untapped Potential of 2-(1-Naphthoyl)benzoic Acid: A Technical Guide to Future Research

For Immediate Release

A comprehensive technical guide released today outlines significant, yet largely unexplored, research avenues for 2-(1-Naphthoyl)benzoic acid, a promising scaffold for the development of novel therapeutics. This document provides researchers, scientists, and drug development professionals with a detailed roadmap for investigating its potential in oncology, inflammatory diseases, and infectious diseases.

This compound, a stable organic compound, has primarily been utilized as a chemical intermediate. However, compelling evidence from structurally analogous compounds, particularly derivatives of 2-benzoylbenzoic acid, strongly suggests that this molecule holds significant untapped potential as a privileged scaffold in medicinal chemistry. This guide synthesizes the existing, albeit limited, data on this compound and extrapolates potential research directions based on the demonstrated biological activities of its chemical cousins.

Core Physicochemical Properties

A foundational understanding of this compound begins with its physical and chemical characteristics, which are crucial for its handling, derivatization, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 276.29 g/mol | --INVALID-LINK-- |

| Melting Point | 173-175 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | --INVALID-LINK-- |

Potential Research Area 1: Anticancer Drug Discovery

The structural motif of this compound is reminiscent of compounds known to possess cytotoxic and pro-apoptotic activities against various cancer cell lines. Research into aminobenzylnaphthols, which share the naphthyl group, has demonstrated significant anticancer potential.[1][2][3] This suggests that derivatives of this compound could be synthesized and screened for similar activities.

Experimental Protocols:

Synthesis of Novel Derivatives: A generalized synthetic approach can be adapted from methods used for related benzoic acid derivatives.[4][5]

-

Protocol 1: Amide Derivative Synthesis:

-

Convert this compound to its acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

React the resulting acid chloride with a diverse library of primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an inert solvent at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

In Vitro Anticancer Activity Screening:

-

Protocol 2: MTT Assay for Cytotoxicity:

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

-

-

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

-

Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Potential Signaling Pathways to Investigate:

Based on analogous compounds, derivatives of this compound may exert their anticancer effects through various signaling pathways.

Potential Research Area 2: Anti-Inflammatory Drug Development

Derivatives of 2-benzoylbenzoic acid have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[6][7] Given the structural similarity, this compound represents a valuable starting point for the design of novel anti-inflammatory agents.

Experimental Protocols:

In Vitro Anti-Inflammatory Activity Screening:

-

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

-

Utilize a commercially available COX inhibitor screening assay kit.

-

Prepare various concentrations of the test compounds.

-

In a 96-well plate, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compounds to the wells and incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence according to the kit's instructions to determine the extent of COX inhibition.

-

Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

-

-

Protocol 5: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages:

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

A reduction in nitrite levels indicates inhibition of NO production and potential anti-inflammatory activity.

-

Key Signaling Pathway for Investigation:

The NF-κB pathway is a central regulator of inflammation and a key target for many anti-inflammatory drugs.

Potential Research Area 3: Antimicrobial Agent Discovery

The benzoic acid scaffold is present in numerous compounds with known antimicrobial properties.[8][9][10] Modifications to this core structure can lead to potent inhibitors of essential bacterial enzymes, such as RNA polymerase. The naphthyl group in this compound could enhance interactions with bacterial targets, making its derivatives promising candidates for new antibiotics.

Experimental Protocols:

Antimicrobial Susceptibility Testing:

-

Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

Protocol 7: Bacterial RNA Polymerase Inhibition Assay (Hypothetical):

-

Purify bacterial RNA polymerase (RNAP).

-

Set up a transcription reaction containing RNAP, a DNA template with a promoter, and ribonucleoside triphosphates (NTPs), one of which is radiolabeled or fluorescently tagged.

-

Add varying concentrations of the test compounds to the reaction mixture.

-

Incubate to allow for transcription.

-

Separate the resulting RNA transcripts by gel electrophoresis.

-

Quantify the amount of transcript produced to determine the level of RNAP inhibition.

-

Potential Workflow for Antimicrobial Drug Discovery:

Conclusion

While direct biological data on this compound is currently scarce, the wealth of information available for its structural analogues provides a strong rationale for its investigation as a versatile scaffold in drug discovery. Its synthetic tractability and the potential for diverse functionalization make it an attractive starting point for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. This technical guide serves as a call to action for the scientific community to explore the promising, yet uncharted, therapeutic potential of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. ijpcbs.com [ijpcbs.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Inflammatory Derivatives with Dual Mechanism of Action from the Metabolomic Screening of Poincianella pluviosa [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Naphthoylbenzoic Acids: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and therapeutic potential of naphthoylbenzoic acids, this guide serves as a critical resource for scientists and professionals in drug discovery and development. Naphthoylbenzoic acids, a class of aromatic keto-acids, are versatile scaffolds in medicinal chemistry, demonstrating potential as anti-inflammatory and anticancer agents.

This technical document outlines the core chemistry of naphthoylbenzoic acids, including their synthesis via Friedel-Crafts acylation, detailed physicochemical properties of various isomers, and their prospective applications in targeting key biological pathways. Experimental protocols and spectroscopic data are provided to facilitate further research and application in the pharmaceutical sciences.

Core Chemical Properties and Synthesis

Naphthoylbenzoic acids are characterized by a molecular formula of C₁₈H₁₂O₃ and exist as various isomers depending on the substitution pattern on both the naphthalene and benzoic acid rings. The most common synthetic route to these compounds is the Friedel-Crafts acylation of naphthalene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction typically yields a mixture of isomers, primarily the 1-naphthoyl and 2-naphthoyl derivatives, with the ortho isomer of the benzoic acid moiety being prevalent due to the use of the anhydride.

The reaction proceeds through the formation of an acylium ion from phthalic anhydride and the Lewis acid, which then undergoes electrophilic aromatic substitution onto the electron-rich naphthalene ring. The position of acylation on the naphthalene ring (alpha or beta) is influenced by reaction conditions such as temperature and solvent.

Table 1: Physicochemical Properties of Naphthoylbenzoic Acid Isomers

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| 2-(1-Naphthoyl)benzoic acid | C₁₈H₁₂O₃ | 276.29 | 176-178 | Soluble in ethanol, acetone; sparingly soluble in water |

| 2-(2-Naphthoyl)benzoic acid | C₁₈H₁₂O₃ | 276.29 | 165-167 | Soluble in ethanol, acetone; sparingly soluble in water |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Naphthalene

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Sodium carbonate (Na₂CO₃), 10% aqueous solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of naphthalene (1 equivalent) and anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene is prepared.

-

A solution of phthalic anhydride (1 equivalent) in nitrobenzene is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to 60-70°C for 3-4 hours.

-

The mixture is then cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with 10% sodium carbonate solution.

-

The alkaline aqueous layer, containing the sodium salt of naphthoylbenzoic acid, is separated and acidified with 10% hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Spectroscopic Characterization

The structural elucidation of naphthoylbenzoic acid isomers relies on standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the naphthalene and benzene rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ketone and carboxylic acid groups in the downfield region (around 165-200 ppm). The aromatic carbons would resonate in the approximate range of 120-140 ppm.

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid group (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the ketone (around 1650-1680 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (276.29 g/mol ).

Applications in Drug Development

Naphthoylbenzoic acid derivatives have emerged as promising candidates for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. Their rigid, polycyclic structure provides a scaffold for designing molecules that can interact with specific biological targets.

Anti-inflammatory Activity: COX Inhibition

A significant area of investigation is the potential for naphthoylbenzoic acid derivatives to act as selective inhibitors of cyclooxygenase-2 (COX-2). The COX enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential: NF-κB Pathway Inhibition and Photodynamic Therapy

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Small molecules that can inhibit the NF-κB pathway are therefore of great interest as potential anticancer agents. Derivatives of naphthoylbenzoic acid are being explored for their ability to modulate this pathway.

Furthermore, the photosensitizing properties of some polycyclic aromatic compounds suggest that naphthoylbenzoic acid derivatives could be investigated for their use in photodynamic therapy (PDT). In PDT, a photosensitizer is administered and accumulates in cancer cells. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species that induce cell death.

Table 2: Potential Therapeutic Applications and Mechanisms

| Therapeutic Area | Potential Mechanism | Target Pathway/Molecule |

| Anti-inflammatory | Inhibition of prostaglandin synthesis | Cyclooxygenase-2 (COX-2) |

| Anticancer | Inhibition of pro-survival signaling | NF-κB pathway (e.g., IKK complex) |

| Anticancer | Light-induced cytotoxicity | Generation of reactive oxygen species |

Conclusion

The chemistry of naphthoylbenzoic acids offers a rich field for exploration in medicinal chemistry. Their synthesis is well-established, and their rigid, modifiable scaffold makes them attractive for the design of targeted therapies. Further research into the structure-activity relationships of different isomers and derivatives is crucial for unlocking their full therapeutic potential as anti-inflammatory and anticancer agents. This guide provides a foundational resource for researchers to build upon in the pursuit of novel drug candidates based on the naphthoylbenzoic acid core.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Naphthoyl)benzoic Acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction